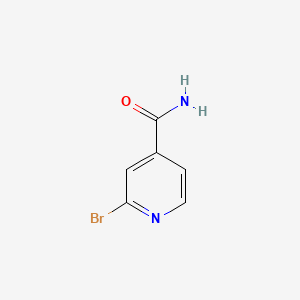

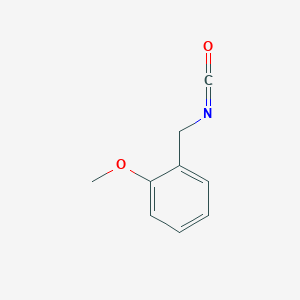

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid

Vue d'ensemble

Description

The compound 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial and antitubercular properties. The presence of chlorine and methyl groups, as well as the phenyl group attached to the quinoline nucleus, can significantly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of various substituted pyruvic acids with different amines or enones. For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, which could be a similar pathway for the synthesis of the compound . Additionally, the synthesis of related compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, involves oxidation and coupling reactions, which might be relevant for the synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established by X-ray structural analysis . This analysis can provide insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets, which are essential for understanding the activity of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including proton transfer, which is often observed in the formation of multicomponent crystals with carboxylic acid coformers . These reactions can lead to the formation of salts and influence the solubility and stability of the compounds. The ability to form multicomponent crystals can also be an important consideration in the development of pharmaceutical formulations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility and thermal stability, are influenced by their molecular structure and the presence of substituents. The study of multicomponent crystals formed from 7-chloroquinolines revealed that solvent molecules included in the crystal structures can sometimes be removed, resulting in solvent-free forms . These properties are important for the practical application of these compounds as antibacterial and antitubercular agents, as they affect the efficacy and pharmacokinetic profile of the drugs.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is utilized in the synthesis of various quinoline derivatives. These compounds demonstrate significant antimicrobial properties. A study by Bhatt and Agrawal (2010) highlighted the successful synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives using a microwave-irradiated method. The derivatives showed a broad spectrum of in vitro antimicrobial activity against several gram-positive and gram-negative organisms, with notable results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Antioxidative and Prooxidative Effects

The compound is also significant in studying the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives. Liu et al. (2002) investigated the relationship between the structure of 4-hydroxyquinoline with various substituents and its effect against free-radical-induced peroxidation. Their research suggests that derivatives synthesized from 7-chloro-4-hydroxyquinoline-3-carboxylic acid can act as prooxidants or antioxidants, influencing the propagation of lipid peroxidation (Liu, Han, Lin, & Luo, 2002).

Synthesis and Molecular Structure Analysis

Another application involves the synthesis and structural analysis of related compounds. Rudenko et al. (2012, 2013) conducted studies on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, derived from reactions involving similar quinoline carboxylic acids. These studies focused on the molecular and crystal structures of these compounds, contributing to a deeper understanding of their chemical properties (Rudenko et al., 2012), (Rudenko et al., 2013).

Photodegradation Studies

Additionally, the photodegradation of quinolinecarboxylic herbicides, including derivatives of 7-chloro-3-methylquinoline-8-carboxylic acid, was examined by Pinna and Pusino (2012). Their research provides insights into the environmental behavior and degradation pathways of these compounds under various irradiation conditions (Pinna & Pusino, 2012).

Antitubercular and Antibacterial Applications

The compound is also pivotal in synthesizing derivatives with antitubercular and antibacterial properties. Al-Hiari et al. (2007, 2011) explored the synthesis of various quinolone derivatives, including those involving 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrating promising antibacterial activity against various strains (Al-Hiari et al., 2007), (Al-Hiari et al., 2011).

Propriétés

IUPAC Name |

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDAJYBCQKUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198033 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

CAS RN |

862647-93-6 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862647-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)